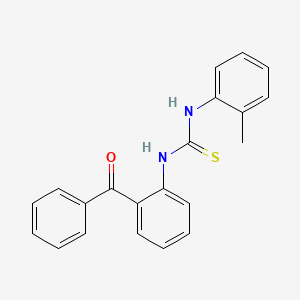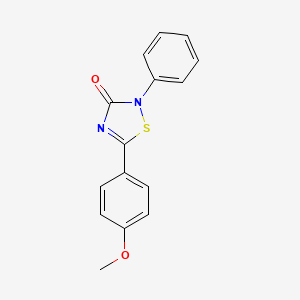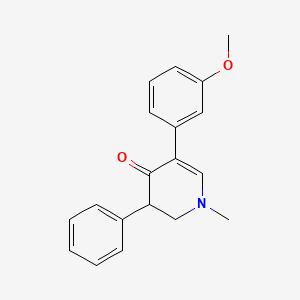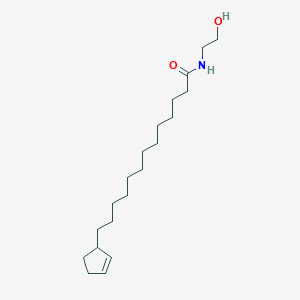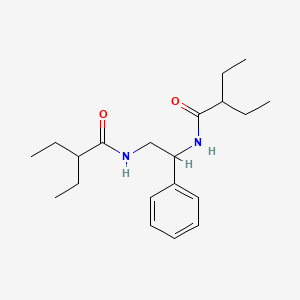
N,N'-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide): is an organic compound characterized by its unique structure, which includes a phenylethane backbone and two ethylbutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) typically involves the reaction of 1-phenylethane-1,2-diamine with 2-ethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at a specific temperature, often around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) can undergo oxidation reactions, leading to the formation of corresponding amides and carboxylic acids.
Reduction: The compound can be reduced to form primary amines and alcohols.
Substitution: It can participate in substitution reactions, where the ethylbutanamide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of amides and carboxylic acids.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors. Its structure allows for modifications that can enhance its efficacy and selectivity.
Industry: In the industrial sector, N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. This interaction can lead to changes in cellular processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamide)
- N,N’-(1,4-Phenylene)bis(1-phenylethane-1,2-dione)
- 2,2’-(1,4-Phenylene)bis(1-phenylethane-1,2-dione)
Comparison: N,N’-(1-Phenylethane-1,2-diyl)bis(2-ethylbutanamide) is unique due to its phenylethane backbone and ethylbutanamide groups, which provide distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications in research and industry.
Properties
CAS No. |
61796-88-1 |
|---|---|
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-ethyl-N-[2-(2-ethylbutanoylamino)-2-phenylethyl]butanamide |
InChI |
InChI=1S/C20H32N2O2/c1-5-15(6-2)19(23)21-14-18(17-12-10-9-11-13-17)22-20(24)16(7-3)8-4/h9-13,15-16,18H,5-8,14H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
SQVRZVXUZHORHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CC=CC=C1)NC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14544868.png)
![2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile](/img/structure/B14544871.png)
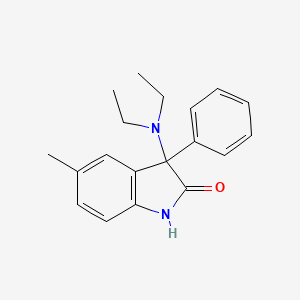
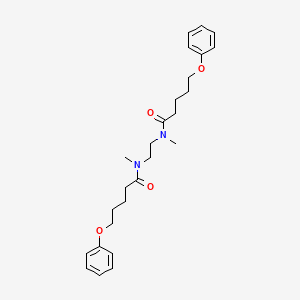
![[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane)](/img/structure/B14544904.png)
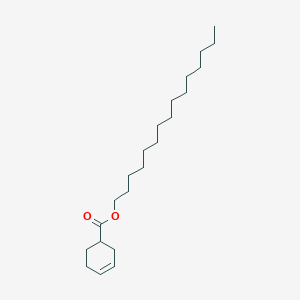
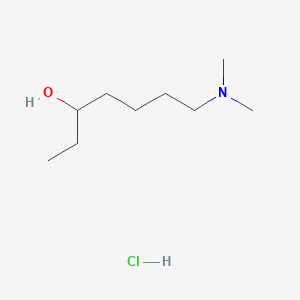
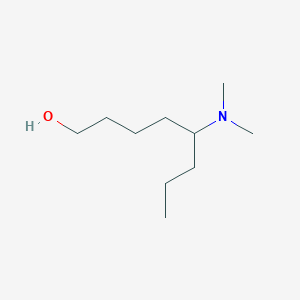
![N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14544941.png)
